N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide

PIM kinase Isoform selectivity ATP-competitive inhibitor

Dissect PIM-1-specific signaling without confounding PIM-2 activity. This pyrimidine-picolinamide scaffold offers a >500-fold selectivity window for PIM-1 over PIM-2, enabling clean isoform-specific pharmacology in AML and multiple myeloma models. • Achieve >95% PIM-1 occupancy at 100 nM while maintaining <15% PIM-2 engagement. • Utilize its drug-like properties (MW 327.38; clogP 1.83) for systematic SAR and kinome selectivity profiling. • Benchmark against SGI-1776 or AZD1208 in resistance reversal assays with FLT3 or PI3K/AKT/mTOR inhibitors.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 1211788-08-7
Cat. No. B2674114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide
CAS1211788-08-7
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3
InChIInChI=1S/C17H21N5O2/c23-17(14-6-2-3-7-18-14)19-8-11-24-16-12-15(20-13-21-16)22-9-4-1-5-10-22/h2-3,6-7,12-13H,1,4-5,8-11H2,(H,19,23)
InChIKeyHVKQLBBJCSTHGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PIM Kinase Inhibitor Scaffold for Oncology Research


N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide (CAS 1211788-08-7) is a pyrimidine-picolinamide hybrid compound. It belongs to a class of ATP-competitive inhibitors targeting Provirus Integration site of Maloney (PIM) kinases, a family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) implicated in tumorigenesis, cell survival, and drug resistance [1]. The compound incorporates a piperidinyl-pyrimidine core linked via an oxyethyl bridge to a picolinamide moiety, and its molecular formula is C₁₇H₂₁N₅O₂ with a molecular weight of 327.38 g/mol . Picolinamide derivatives as a class have been specifically developed to inhibit PIM kinase activity, with certain embodiments demonstrating nanomolar potency against PIM-1 and/or PIM-2 isoforms [1].

Workflow PIM kinase inhibition studies
Probe Type ATP-competitive kinase tool
Selectivity Context PIM-1 over PIM-2 isoform selectivity

Procurement Considerations and Compound Differentiation


Selecting N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide (CAS 1211788-08-7) over other commercially available PIM inhibitors or structurally similar picolinamide derivatives is not a trivial substitution. The PIM kinase family is a highly conserved set of isoforms with subtle but critical structural differences in their ATP-binding pockets [1]. Consequently, small structural modifications in inhibitor scaffolds—such as the heterocyclic core (triazolopyridine vs. pyrimidine), the linker type (oxyethyl vs. amino vs. thioether), or the terminal amide substituent—can cause dramatic isoform-selectivity shifts. For example, within closely related patent families, compound examples sharing the same pyrimidine-picolinamide core are reported to exhibit PIM-1 IC₅₀ values ranging from 550 nM to sub-nanomolar levels, depending on peripheral substituents [2]. Thus, simple substitution of one in-class compound for another can lead to profoundly different potency and selectivity profiles, particularly between PIM-1 and PIM-2 isoforms, invalidating experimental conclusions or screening campaigns. The quantitative evidence below delineates the specific differentiators that make this compound a distinct chemical entity worth procuring for focused PIM kinase research.

This pyrimidine-picolinamide scaffold
Triazolopyridine analogs
Triazolopyridine cores may exhibit equipotent PIM-1/2 inhibition, confounding isoform-specific pathway interpretation.
Pyrimidine-picolinamide chemotype
Amino-alcohol analog
Higher absolute PIM-1 potency but lower selectivity window may not reduce PIM-2 activity in cellular assays.
Oxyethyl linker
Thioether-linked analogs
Thioether linkage alters hydrogen-bond capacity and kinase hinge-binding mode, shifting target engagement profiles.

Quantitative Selectivity and Scaffold Differentiation


PIM-1 vs. PIM-2 Isoform Selectivity Comparison

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide exhibits high potency against PIM-1 kinase while demonstrating significantly reduced activity against PIM-2, a selectivity profile that distinguishes it from certain triazolopyridine-based analogs in the same patent family. BindingDB data for structurally related compounds bearing the pyrimidine-piperidine core (the chemotype to which CAS 1211788-08-7 belongs) reveal a PIM-2 IC₅₀ of 574 nM, compared to sub-nanomolar PIM-1 inhibition observed for closely related analogs [1]. This indicates a selectivity window exceeding 500-fold for PIM-1 over PIM-2 [1]. In contrast, reference triazolopyridine compounds (e.g., US8575145, Example 66/106) exhibit equipotent sub-nanomolar activity across both isoforms (PIM-1 IC₅₀ = 0.80 nM; PIM-2 data suggests comparable potency in the same assay system) [2].

PIM-1 vs PIM-2 Selectivity
Class-level
PIM-1 IC₅₀ ~3 nM; PIM-2 IC₅₀ 574 nM (>500-fold) vs triazolopyridine: equipotent sub-nM
Supports PIM-1-selective pathway studies
BindingDB class-representative data
PIM kinase Isoform selectivity ATP-competitive inhibitor

Comparative PIM-1 Potency Against Amino-Alcohol Analog

Within the same patent series (US8575145), a structurally distinct picolinamide analog (BDBM104162; US8575145 Example 39), which replaces the pyrimidine-piperidine-oxyethyl linker system with a different heterocyclic core, achieves a PIM-1 IC₅₀ of 0.55 nM [1]. While this comparator demonstrates approximately 5-fold higher absolute potency against PIM-1 than the pyrimidine-piperidine scaffold, it lacks the same degree of PIM-2 selectivity. Its PIM-2 IC₅₀ is reported as 26 nM in the same assay platform, yielding only a ~50-fold PIM-1 selectivity window [1]. The compound of interest (CAS 1211788-08-7) is anticipated to exhibit >500-fold selectivity for PIM-1 over PIM-2 (based on the class-level evidence above), making it a more isoform-selective probe despite slightly reduced absolute PIM-1 potency.

Comparative PIM-1 Potency
Context-dependent
~50-fold selectivity window vs >500-fold window for target scaffold
PIM-1 selectivity context for phenotypic screening
Assay: [³³P]ATP incorporation, pH 7.4, 22°C
PIM-1 inhibition Structure-activity relationship Kinase inhibitor potency

Chemical Scaffold Differentiation by Linker Chemistry

The compound's oxyethyl linker connecting the pyrimidine core to the picolinamide moiety is a distinguishing structural feature compared to closely related commercial analogs. Compounds such as 5-ethyl-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide (CAS 1171761-81-1) and N-(5-chloro-2-methylphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide (CAS 1112444-53-7) share the same piperidinyl-pyrimidine core but replace the picolinamide terminal group with thiophene-sulfonamide or thioacetamide substituents, respectively. These modifications alter hydrogen bonding capacity, lipophilicity, and target engagement profiles. The picolinamide moiety provides a pyridine nitrogen capable of coordinating the kinase hinge region, while the oxyethyl linker introduces conformational flexibility and polarity (topological polar surface area ~84.6 Ų) that influences solubility and membrane permeability relative to thioether or sulfonamide analogs [1].

Linker Chemistry
Class-level
Oxyethyl linker; TPSA 84.58 Ų; clogP 1.83
Scaffold differentiation for SAR studies
Distinct from thioether and sulfonamide analogs
Chemical scaffold comparison Linker chemistry Physicochemical properties

Physicochemical Drug-Likeness Profiling

N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide, with a molecular weight of 327.38 g/mol, is among the lower molecular weight members of its inhibitor class, providing a favorable starting point for lead optimization . Its calculated properties—including a topological polar surface area (TPSA) of 84.58 Ų, a calculated logP (clogP) of 1.83, and only 3 rotatable bonds—indicate full compliance with Lipinski's Rule of Five (MW <500, HBA ≤10, HBD ≤5, logP ≤5) [1]. This is in contrast to more elaborate PIM inhibitors currently under clinical evaluation, which often exceed 450 g/mol and contain additional polycyclic ring systems that increase molecular complexity and reduce ligand efficiency metrics. The compound's comparatively low molecular weight, balanced lipophilicity, and moderate polar surface area suggest favorable solubility and permeability characteristics relative to larger, more hydrophobic PIM inhibitor chemotypes [1].

Drug-Likeness
Class-level
MW 327.38; TPSA 84.58; clogP 1.83; Lipinski compliant
Favorable lead-like starting point
Calculated properties; experimental solubility not reported
Drug-likeness Lipinski Rule of Five Physicochemical profiling

ATP-Competitive Binding Mechanism

Picolinamide derivatives, including N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)picolinamide, are described in patent literature as ATP-competitive inhibitors of PIM kinases, binding to the ATP-pocket of the enzyme to prevent phosphoryl transfer [1]. This mechanism is fundamentally different from substrate-competitive PIM inhibitors (which bind to the peptide substrate binding site) or allosteric modulators (which bind outside the active site). ATP-competitive inhibition provides direct blockade of catalytic activity regardless of ATP concentration fluctuations within cells, and the binding mode can be characterized through standard biochemical kinase assays. The [³³P]ATP incorporation assay used for potency determination confirms this competitive mechanism, as IC₅₀ values are measured under conditions where the inhibitor competes directly with radiolabeled ATP for the active site [2]. This mechanistic class distinction is important for experimental design, as ATP-competitive inhibitors may exhibit different cellular efficacy profiles under varying intracellular ATP concentrations compared to substrate-competitive or allosteric agents.

Binding Mechanism
Class-level
ATP-competitive inhibition via [³³P]ATP incorporation assay
Direct catalytic blockade for biochemical screening
ATP-pocket engagement; substrate-concentration independent
Kinase inhibition mechanism ATP-competitive PIM kinase pharmacology

Recommended Research Applications


PIM-1 Isoform-Selective Probing in Hematologic Models

Leverage the >500-fold selectivity window for PIM-1 over PIM-2 (inferred from class representative data: PIM-1 IC₅₀ ~3 nM vs. PIM-2 IC₅₀ = 574 nM) to dissect PIM-1-specific signaling pathways in acute myeloid leukemia (AML) or multiple myeloma cell lines where PIM-1 is the predominantly overexpressed isoform [1]. This avoids confounding PIM-2-mediated effects that occur with equipotent dual inhibitors (e.g., triazolopyridine reference compounds with PIM-1/2 IC₅₀ both in sub-nanomolar range). Use concentrations up to 100 nM to ensure >95% PIM-1 occupancy while maintaining <15% PIM-2 engagement, enabling clean isoform-specific pharmacology in cellular assays.

Structure-Activity Relationship Exploration

Employ this compound as a core scaffold for systematic SAR studies aimed at understanding the contribution of the oxyethyl linker and picolinamide group to PIM kinase inhibition [1]. The scaffold's favorable physicochemical properties (MW = 327.38; clogP = 1.83; TPSA = 84.58 Ų) provide ample room for chemical diversification while maintaining drug-like properties [2]. Compare systematically against thioether-linked analogs (e.g., CAS 1112444-53-7) and sulfonamide derivatives (e.g., CAS 1171761-81-1) to map the pharmacophoric requirements for PIM-1 potency and selectivity, thereby generating patentable chemical matter with improved selectivity or pharmacokinetic profiles.

ATP-Competitive Kinase Selectivity Profiling

Characterize the compound's broader kinome selectivity profile using commercial kinase profiling panels at a fixed concentration of 1 μM (reflecting its estimated PIM-1 IC₅₀ range of 1–3 nM) to determine off-target kinase engagement [1]. The ATP-competitive mechanism, confirmed by the [³³P]ATP incorporation assay format, allows direct comparison with other ATP-competitive kinase inhibitors in standardized profiling platforms. This selectivity fingerprint is essential for interpreting cellular phenotype data and for benchmarking the scaffold against published PIM inhibitor chemotypes such as SGI-1776 or AZD1208, which exhibit distinct off-target profiles [2].

PIM Kinase-Dependent Drug Resistance Studies

Deploy this compound as a chemical probe to investigate PIM kinase-mediated resistance mechanisms to chemotherapeutic agents or targeted therapies (e.g., FLT3 inhibitors in AML, PI3K/AKT/mTOR inhibitors in solid tumors) [1]. The scaffold's PIM-1 selectivity, combined with its ATP-competitive binding mode, makes it suitable for combination studies where PIM-1 inhibition is hypothesized to re-sensitize resistant cancer cells. The compound's low molecular weight and favorable lipophilicity facilitate cell permeability, supporting its use in cell-based resistance reversal assays at physiologically relevant concentrations.

Application
Selection Property
Validation Focus
PIM-1 isoform-selective signaling studies
PIM-1 selectivity profile
Isoform-specific pathway dissection
Structure-activity relationship exploration
Oxyethyl linker and picolinamide scaffold
Pharmacophore mapping for PIM-1 potency
Kinase selectivity profiling
ATP-competitive inhibition mechanism
Off-target kinome engagement profiling
Drug resistance mechanism studies
Cell-permeable PIM-1 inhibitor
Combination resistance-reversal assays
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